Cas no 1803721-10-9 (2-Ethoxy-6-methoxyphenylhydrazine)

2-Ethoxy-6-methoxyphenylhydrazine is a specialized hydrazine derivative used primarily as an intermediate in organic synthesis. Its unique structure, featuring ethoxy and methoxy substituents on the phenyl ring, enhances reactivity in condensation and cyclization reactions, making it valuable for producing heterocyclic compounds. The compound exhibits good stability under controlled conditions, ensuring reliable performance in synthetic applications. Its selective reactivity allows for precise functionalization in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of both electron-donating groups influences its electronic properties, facilitating tailored modifications in complex molecular frameworks. Proper handling and storage are recommended to maintain its integrity.
2-Ethoxy-6-methoxyphenylhydrazine structure
1803721-10-9 structure
Product name:2-Ethoxy-6-methoxyphenylhydrazine
CAS No:1803721-10-9
MF:C9H14N2O2
MW:182.219662189484
CID:4934607

2-Ethoxy-6-methoxyphenylhydrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Ethoxy-6-methoxyphenylhydrazine
    • Inchi: 1S/C9H14N2O2/c1-3-13-8-6-4-5-7(12-2)9(8)11-10/h4-6,11H,3,10H2,1-2H3
    • InChI Key: UXLYSUKHFNKGGB-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC=C(C=1NN)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 144
  • Topological Polar Surface Area: 56.5
  • XLogP3: 1.5

2-Ethoxy-6-methoxyphenylhydrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A250000794-1g
2-Ethoxy-6-methoxyphenylhydrazine
1803721-10-9 98%
1g
1,752.40 USD 2021-06-15
Alichem
A250000794-500mg
2-Ethoxy-6-methoxyphenylhydrazine
1803721-10-9 98%
500mg
1,068.20 USD 2021-06-15
Alichem
A250000794-250mg
2-Ethoxy-6-methoxyphenylhydrazine
1803721-10-9 98%
250mg
659.60 USD 2021-06-15

Additional information on 2-Ethoxy-6-methoxyphenylhydrazine

Introduction to 2-Ethoxy-6-methoxyphenylhydrazine (CAS No. 1803721-10-9)

2-Ethoxy-6-methoxyphenylhydrazine, identified by the Chemical Abstracts Service Number (CAS No.) 1803721-10-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the phenylhydrazine class, which is widely recognized for its versatile applications in the synthesis of bioactive molecules and drug candidates. The structural features of 2-Ethoxy-6-methoxyphenylhydrazine, including its ethoxy and methoxy substituents, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.

The significance of 2-Ethoxy-6-methoxyphenylhydrazine lies in its potential role as a building block for more complex pharmacophores. In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The phenylhydrazine moiety, in particular, has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. This interaction is often pivotal in modulating cellular processes and has led to the discovery of several pharmacologically active compounds.

One of the most compelling aspects of 2-Ethoxy-6-methoxyphenylhydrazine is its utility in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern drug design due to their prevalence in natural products and their ability to exhibit a wide range of biological activities. The ethoxy and methoxy groups in 2-Ethoxy-6-methoxyphenylhydrazine provide reactive sites that can be further functionalized, enabling the construction of diverse molecular architectures. This flexibility has made it a preferred choice for chemists working on drug discovery programs.

Recent advancements in synthetic methodologies have further enhanced the appeal of 2-Ethoxy-6-methoxyphenylhydrazine. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and scalable synthesis of complex derivatives. These methods have not only improved the yield and purity of target compounds but have also opened new avenues for structural diversification. As a result, 2-Ethoxy-6-methoxyphenylhydrazine continues to be a subject of interest in academic and industrial research laboratories.

The pharmacological potential of 2-Ethoxy-6-methoxyphenylhydrazine has also been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including kinases and transcription factors, which are implicated in diseases such as cancer and inflammation. While these studies are still in their early stages, they have provided valuable insights into the compound's mechanism of action and its potential therapeutic applications.

In addition to its pharmaceutical applications, 2-Ethoxy-6-methoxyphenylhydrazine has found utility in other areas of chemical research. For instance, it serves as a key intermediate in the synthesis of agrochemicals and dyes. The ability to modify its structure allows chemists to tailor its properties for specific applications, making it a versatile tool in synthetic chemistry.

The future prospects of 2-Ethoxy-6-methoxyphenylhydrazine are promising, with ongoing research aimed at uncovering new synthetic routes and expanding its biological profile. Collaborative efforts between academia and industry are expected to drive innovation and lead to the development of novel compounds with enhanced efficacy and reduced side effects. As our understanding of molecular interactions continues to grow, the role of 2-Ethoxy-6-methoxyphenylhydrazine as a key intermediate is likely to expand further.

In conclusion, 2-Ethoxy-6-methoxyphenylhydrazine (CAS No. 1803721-10-9) is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features and reactivity make it an invaluable tool for researchers working on drug discovery, heterocyclic chemistry, and other areas of organic synthesis. As new methodologies and applications emerge, the importance of this compound is set to increase, solidifying its place as a cornerstone of modern chemical research.

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